GDC0575 hydrochloride, also known as ARRY-575 hydrochloride, is a potent and selective inhibitor of checkpoint kinase 1 (CHK1), a crucial enzyme involved in the cellular response to DNA damage. This compound is primarily investigated for its potential applications in oncology, particularly in enhancing the efficacy of DNA-damaging agents used in cancer therapy. The compound has an impressive inhibitory concentration (IC50) of approximately 1.2 nM, indicating its high potency in inhibiting CHK1 activity, which is essential for tumor cell survival following DNA damage .
GDC0575 hydrochloride belongs to a class of small molecule inhibitors targeting kinases, specifically checkpoint kinases that regulate cell cycle progression in response to DNA damage. It is classified as an investigational drug and has been subjected to various preclinical and clinical studies to evaluate its safety and efficacy against different cancer types .
The synthesis of GDC0575 hydrochloride typically involves several key steps:
The detailed synthetic pathway is proprietary and may vary among different research groups or pharmaceutical companies .
GDC0575 hydrochloride has a complex molecular structure characterized by the following features:
Molecular modeling studies have shown that the compound binds effectively to the ATP-binding site of CHK1, disrupting its activity by preventing phosphorylation and subsequent activation .
GDC0575 hydrochloride participates in several chemical reactions primarily related to its interaction with biological macromolecules:
These reactions are crucial for understanding the therapeutic potential of GDC0575 in enhancing the effects of chemotherapeutic agents like gemcitabine and cisplatin .
GDC0575 hydrochloride functions through the inhibition of CHK1, which plays a critical role in managing cellular responses to DNA damage. The mechanism involves:
Studies indicate that GDC0575 may also modulate various cellular signaling pathways, although further research is needed to elucidate these interactions fully .
GDC0575 hydrochloride exhibits several notable physical and chemical properties:
These properties are significant for formulation development and therapeutic application .
GDC0575 hydrochloride is primarily investigated for its applications in oncology:
Additionally, recent studies suggest potential applications beyond oncology, such as neuroprotection in neurodegenerative diseases like Alzheimer's disease .
GDC-0575 hydrochloride (chemically designated as (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride) features a complex heterocyclic architecture critical for its biological activity. The molecule consists of three principal domains:
Key functional groups include:
The stereochemistry at the piperidine C3 position ((R)-configuration) is essential for optimal binding, as confirmed through comparative studies with enantiomeric analogs showing significantly reduced Chk1 inhibition with the (S)-configuration [6].
The hydrochloride salt formation significantly enhances the drug-like properties of the free base. Protonation of the piperidine nitrogen (pKa ~9.2) improves:
Table 1: Structural Identifiers of GDC-0575 Hydrochloride
Identifier | Value |
---|---|
IUPAC Name | (R)-N-(4-(3-aminopiperidin-1-yl)-5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)cyclopropanecarboxamide hydrochloride |
SMILES | O=C(C1CC1)NC2=CNC3=NC=C(Br)C(N4CC@HCCC4)=C32.Cl |
InChI Key | GKZACMRNGHGLEJ-HNCPQSOCSA-N |
CAS Number (HCl salt) | 1196504-54-7 |
The compound has the precise molecular formula C₁₆H₂₁BrClN₅O with a molecular weight of 414.73 g/mol. Elemental composition analysis confirms:
Solubility behavior across solvents:
The hydrochloride salt shows pH-dependent solubility, with significant improvement below pH 3.0 where the piperidine nitrogen remains protonated.
Table 2: Physicochemical Properties of GDC-0575 Hydrochloride
Property | Value | Conditions |
---|---|---|
Molecular Weight | 414.73 g/mol | - |
Solubility in DMSO | 100 mg/mL (241 mM) | 25°C, fresh solvent |
Solubility in Ethanol | 10 mg/mL (24.1 mM) | 25°C |
Water Solubility | <0.1 mg/mL | pH 7.4, 25°C |
Melting Point | 218°C (decomposition) | DSC heating rate 10°C/min |
Hygroscopicity | Moderate (3-5% w/w at 80% RH) | 25°C, 24h exposure |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7